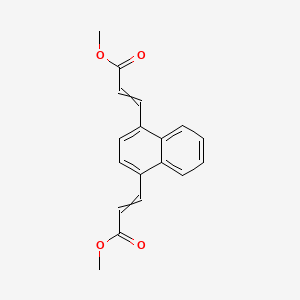
2-Propenoic acid, 3,3'-(1,4-naphthalenediyl)bis-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is a chemical compound with the molecular formula C16H12O4. It is known for its unique structure, which includes a naphthalene core and two propenoic acid ester groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester typically involves the esterification of 3,3’-(1,4-naphthalenediyl)bis(2-propenoic acid) with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high-quality product. The final product is often purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The double bonds in the propenoic acid moieties can be reduced to form saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3,3’-(1,4-Naphthalenediyl)bis(2-propenoic acid)
Reduction: 3,3’-(1,4-Naphthalenediyl)bis(propanoic acid) dimethyl ester
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of high-performance materials such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester depends on its application. In photodynamic therapy, for example, the compound absorbs light and generates reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive intermediates that can induce cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3,3’-(2,6-naphthalenediyl)bis-, dimethyl ester
- 2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, diethyl ester
Uniqueness
2-Propenoic acid, 3,3’-(1,4-naphthalenediyl)bis-, dimethyl ester is unique due to its specific naphthalene core and ester groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in materials science and medicine.
Propriétés
Numéro CAS |
356793-28-7 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
methyl 3-[4-(3-methoxy-3-oxoprop-1-enyl)naphthalen-1-yl]prop-2-enoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)11-9-13-7-8-14(10-12-18(20)22-2)16-6-4-3-5-15(13)16/h3-12H,1-2H3 |
Clé InChI |
BYVOYQNZBPUKFI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC=C(C2=CC=CC=C12)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


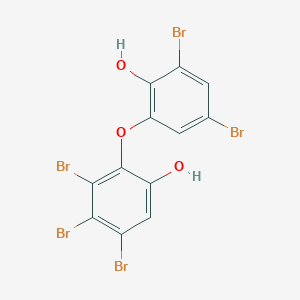
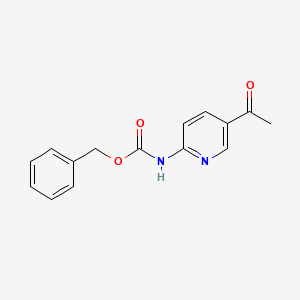
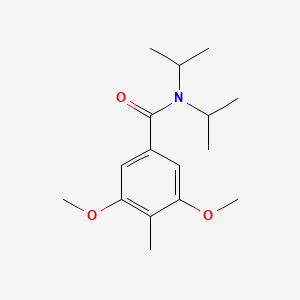
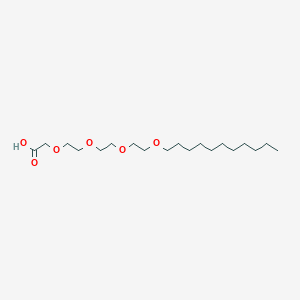
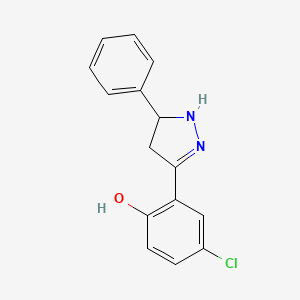
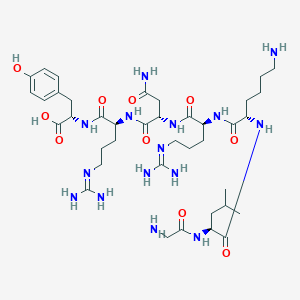
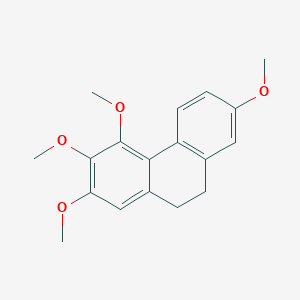
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

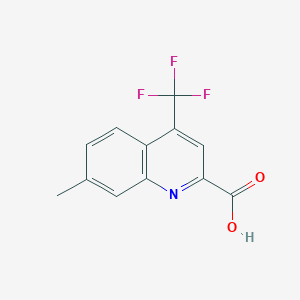
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
![2,2'-Methylenebis[4-methyl-3-(1-methylcyclohexyl)phenol]](/img/structure/B15165298.png)
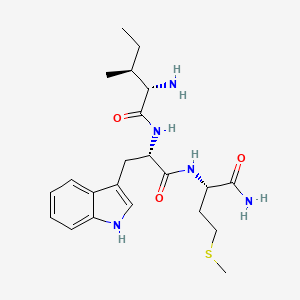
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-3-carboxylate](/img/structure/B15165305.png)
